3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
CAS No.: 1013820-31-9
Cat. No.: VC6996734
Molecular Formula: C22H28N6O2S
Molecular Weight: 440.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1013820-31-9 |
|---|---|
| Molecular Formula | C22H28N6O2S |
| Molecular Weight | 440.57 |
| IUPAC Name | 3-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine |
| Standard InChI | InChI=1S/C22H28N6O2S/c1-5-19-6-8-20(9-7-19)31(29,30)27-14-12-26(13-15-27)21-10-11-22(24-23-21)28-18(4)16(2)17(3)25-28/h6-11H,5,12-15H2,1-4H3 |
| Standard InChI Key | JCENXLBUTAIKRO-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Structure and Functional Groups
The compound features a pyridazine ring (C₄H₃N₂) substituted at positions 3 and 6. The position 3 substituent consists of a piperazine ring (C₄H₁₀N₂) connected via a sulfonyl group (-SO₂-) to a 4-ethylphenyl moiety (C₈H₉). At position 6, a 3,4,5-trimethyl-1H-pyrazole group (C₆H₁₀N₂) is attached. This arrangement creates a planar pyridazine core flanked by flexible piperazine and rigid aromatic systems, enabling both hydrophobic interactions and hydrogen bonding .
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₃₁N₆O₂S |
| Molecular Weight | 443.58 g/mol |
| IUPAC Name | 3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine |
| Key Functional Groups | Pyridazine, Piperazine, Sulfonyl, Pyrazole |
Synthetic Pathways
While no explicit synthesis protocol exists for this compound, analogous molecules suggest a multi-step approach:
-
Pyridazine Core Formation: Cyclocondensation of 1,4-diketones with hydrazine derivatives under acidic conditions yields the pyridazine backbone .
-
Piperazine-Sulfonyl Installation: Nucleophilic substitution at position 3 using 4-(4-ethylbenzenesulfonyl)piperazine in the presence of a base like triethylamine .
-
Pyrazole Substitution: Buchwald-Hartwig coupling or Ullmann-type reactions introduce the trimethylpyrazole group at position 6 .
Critical reaction parameters include temperature control (60–120°C), anhydrous solvents (DMF, THF), and catalysts such as palladium acetate for cross-coupling steps .
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| KD-0093 | TrkA kinase | 12.3 | PubChem |
| AKOS024513597 | PDE4B | 89.1 | PubChem |
| This Compound (Predicted) | A₂A receptor | ~150 | Extrapolated |
Industrial and Research Applications
Material Science Applications
The sulfonyl group’s electron-withdrawing properties and the pyridazine ring’s conjugation make this compound a candidate for organic semiconductors. Theoretical calculations estimate a bandgap of 3.1 eV, suitable for hole-transport layers in OLEDs .
Medicinal Chemistry Prospects
Structure-activity relationship (SAR) studies highlight two modifiable regions:
-
Sulfonyl-Piperazine: Altering the ethyl group to bulkier substituents (e.g., isopropyl) could enhance target selectivity.
-
Pyrazole Substituents: Replacing methyl groups with halogens may improve metabolic stability .
Challenges and Future Directions
Current limitations include:
-
Synthetic Complexity: Multi-step synthesis results in low yields (∼15% in analogs) .
-
Solubility Issues: High logP (predicted 4.2) limits aqueous solubility, necessitating prodrug strategies .
Ongoing research should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume